1,1-Dichloroprop-1-en-2-ol

Description

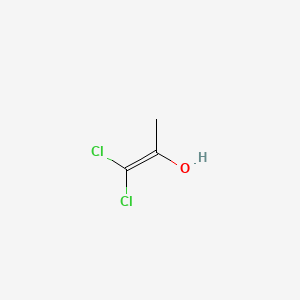

1,1-Dichloroprop-1-en-2-ol (hypothetical structure: Cl₂C=CHCH₂OH) is a chlorinated unsaturated alcohol with a hydroxyl group at position 2 and two chlorine atoms at position 1 of a propenol backbone. The compound’s reactivity and properties are likely influenced by the electron-withdrawing effects of chlorine substituents and the conjugated double bond system, which may enhance its electrophilicity compared to non-halogenated alcohols.

Properties

IUPAC Name |

1,1-dichloroprop-1-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4Cl2O/c1-2(6)3(4)5/h6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPABOXVPTAFDBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4Cl2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.97 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloroprop-1-en-2-ol can be synthesized through the chlorination of propene followed by hydrolysis. The reaction typically involves the use of chlorine gas and a catalyst to facilitate the addition of chlorine atoms to the propene molecule. The resulting dichlorinated product is then subjected to hydrolysis to introduce the hydroxyl group.

Industrial Production Methods: Industrial production of this compound often involves large-scale chlorination processes where propene is reacted with chlorine in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The crude product is then purified through distillation or other separation techniques to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloroprop-1-en-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.

Major Products:

Oxidation: Produces carbonyl compounds such as aldehydes or ketones.

Reduction: Results in less chlorinated alcohols or hydrocarbons.

Substitution: Yields compounds with different functional groups replacing the chlorine atoms.

Scientific Research Applications

1,1-Dichloroprop-1-en-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential effects on biological systems and its role in biochemical pathways.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 1,1-Dichloroprop-1-en-2-ol involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications in the structure and function of these biomolecules, potentially resulting in biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorinated Propanols

These compounds feature chlorine substitutions on a propane backbone with a hydroxyl group. Key examples include:

Key Differences from 1,1-Dichloroprop-1-en-2-ol :

- Thermodynamics: Lower enthalpy values (e.g., -385.4 kJ·mol⁻¹ for 1,3-Dichloro-2-propanol) suggest greater stability compared to unsaturated analogs .

Dichloropropenes

These unsaturated hydrocarbons lack a hydroxyl group but share structural similarities in chlorine substitution and double bond positions:

Key Differences from this compound :

- Reactivity : Dichloropropenes are more volatile and less polar due to the absence of a hydroxyl group, impacting solubility and environmental persistence .

- Toxicity: 1,2-Dichloropropane (a related compound) exhibits hepatotoxicity and carcinogenicity in animal studies, suggesting halogenation position critically influences safety profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.